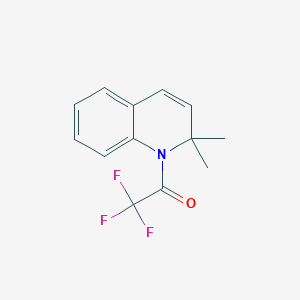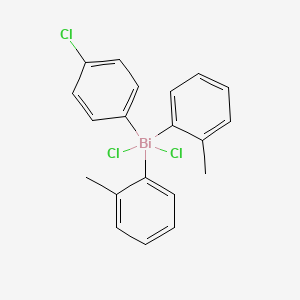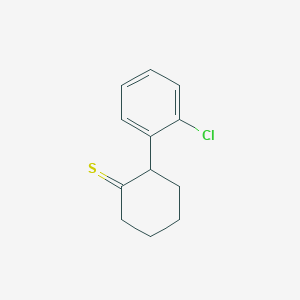
2-(2-Chlorophenyl)cyclohexane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)cyclohexane-1-thione is an organic compound with the molecular formula C12H15ClS. It is a derivative of cyclohexane, where a chlorine atom is attached to the phenyl ring, and a thione group is attached to the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)cyclohexane-1-thione typically involves the reaction of 2-chlorophenylmagnesium bromide with cyclohexanone, followed by dehydration and oxidation steps. The reaction conditions often include the use of acidic ionic liquids and oxidizing agents like potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)cyclohexane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Possible use in the development of new materials with specific properties
Mécanisme D'action
The exact mechanism of action of 2-(2-Chlorophenyl)cyclohexane-1-thione is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorophenyl)cyclohexanone: Similar structure but with a ketone group instead of a thione.
2-(2-Chlorophenyl)cyclohexanol: Similar structure but with an alcohol group instead of a thione.
2-(2-Chlorophenyl)cyclohexane-1-sulfone: Similar structure but with a sulfone group instead of a thione
Uniqueness
2-(2-Chlorophenyl)cyclohexane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
917614-16-5 |
|---|---|
Formule moléculaire |
C12H13ClS |
Poids moléculaire |
224.75 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)cyclohexane-1-thione |
InChI |
InChI=1S/C12H13ClS/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2 |
Clé InChI |
VOEDZKSKFBPPLV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=S)C(C1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


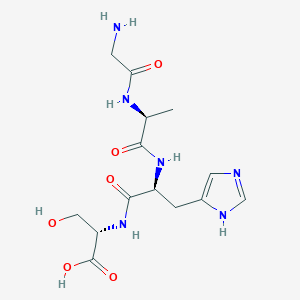
![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
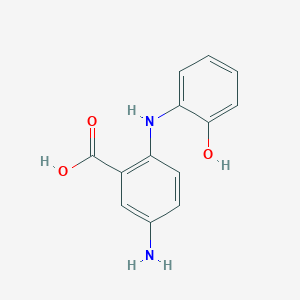
![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
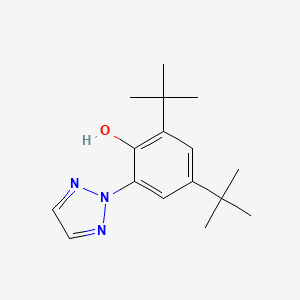
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
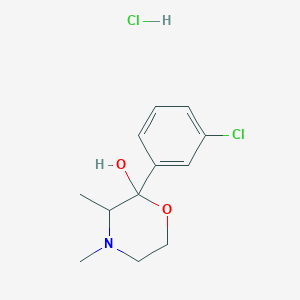
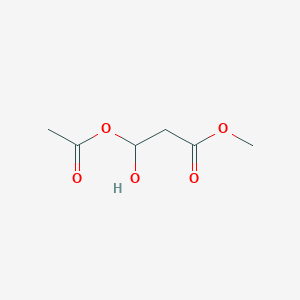
![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
